Premnaspirodiene

Descripción

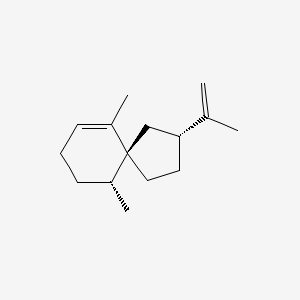

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(3R,5S,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-ene |

InChI |

InChI=1S/C15H24/c1-11(2)14-8-9-15(10-14)12(3)6-5-7-13(15)4/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15-/m1/s1 |

Clave InChI |

WEZDOYDDKIHCLM-RBSFLKMASA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(=C)C)C |

SMILES isomérico |

C[C@@H]1CCC=C([C@]12CC[C@H](C2)C(=C)C)C |

SMILES canónico |

CC1CCC=C(C12CCC(C2)C(=C)C)C |

Origen del producto |

United States |

Biosynthesis and Enzymatic Transformations of Premnaspirodiene

Initial Steps of Isoprenoid Pathway Leading to Farnesyl Diphosphate (B83284) (FPP)

The isoprenoid pathway in plants is compartmentalized, with two primary routes for the synthesis of the fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The mevalonate (B85504) (MVA) pathway operates in the cytosol and endoplasmic reticulum, while the methylerythritol phosphate (B84403) (MEP) pathway is localized in the plastids. oup.commdpi.comnih.gov Sesquiterpenes, including premnaspirodiene, are typically synthesized in the cytosol via the MVA pathway. nih.govplos.org

The MVA pathway begins with the condensation of acetyl-CoA molecules, ultimately leading to the formation of IPP. plos.org IPP is then isomerized to DMAPP. These two C5 units are sequentially condensed by prenyltransferases. The condensation of one molecule of DMAPP with one molecule of IPP yields geranyl diphosphate (GPP), a C10 precursor for monoterpenes. oup.commdpi.com A further condensation of GPP with another molecule of IPP, catalyzed by farnesyl diphosphate synthase (FPPS), produces the C15 precursor, farnesyl diphosphate (FPP). oup.comechelon-inc.comcortland.edu FPP serves as a branch point intermediate, being the precursor for sesquiterpenes, triterpenes, and sterols. nih.govplos.orgpnas.org

This compound Synthase (HPS): Catalysis of Spirocyclization from FPP

This compound synthase (HPS) is a key enzyme responsible for the cyclization of FPP to form the spirodecane structure of this compound. This enzyme belongs to the family of terpene synthases (TPS), which are known for catalyzing complex cyclization and rearrangement reactions of prenyl diphosphate substrates. ebi.ac.ukpnas.orgportlandpress.com

Molecular Cloning and Characterization of this compound Synthase

Genomic and cDNA clones for vetispiradiene synthase, also known as this compound synthase (HPS), have been isolated from Hyoscyamus muticus. ebi.ac.uk Cloning efforts using techniques like reverse transcription-polymerase chain reaction (RT-PCR) and conventional cloning procedures have been successful. ebi.ac.uk Characterization studies have shown that the expression of HPS mRNA is induced in elicitor-treated cells, consistent with the role of this compound as a precursor to phytoalexins. ebi.ac.uk DNA blot hybridization studies have indicated that HPS is part of a gene family, with an estimated 6 to 8 members in H. muticus. ebi.ac.uk Bacterial expression of HPS cDNA clones has demonstrated that they encode enzymes capable of catalyzing the synthesis of this compound as a single reaction product. ebi.ac.uk

HPS from H. muticus shares significant amino acid identity (72%) with Nicotiana tabacum 5-epi-aristolochene synthase (TEAS), another sesquiterpene synthase from a solanaceous plant. pnas.orgacs.org This high degree of similarity has facilitated comparative studies to understand the structural determinants of product specificity in terpene synthases. pnas.orgacs.org

Enzymatic Reaction Mechanism and Carbocationic Intermediates

The enzymatic reaction catalyzed by HPS involves the ionization of the diphosphate group from FPP, which initiates a cascade of cyclization and rearrangement steps involving carbocationic intermediates. ebi.ac.ukpnas.org The mechanism is complex and proceeds through a tightly bound (R)-germacrene A intermediate. ebi.ac.uknih.gov Following the formation of this intermediate, a common eudesm-5-yl carbocation is generated. ebi.ac.uknih.gov

While related enzymes like TEAS partition this carbocation through angular methyl migration to form eremophilane (B1244597) structures, HPS catalyzes a C-9 methylene (B1212753) rearrangement. ebi.ac.ukpnas.orgnih.gov This rearrangement is followed by deprotonation at C6, ultimately leading to the formation of the spirovetivane structure of this compound. pnas.org The distinct reaction pathways catalyzed by HPS and TEAS, diverging from a common intermediate, highlight the subtle differences in enzyme active site architecture that dictate product outcome. pnas.orgacs.org

Stereochemical Control and Product Specificity of HPS

HPS exhibits strict stereochemical control over the cyclization and rearrangement of FPP, resulting in the formation of the specific (2R,5S,10R) isomer of this compound. ebi.ac.uk Studies using deuterium-labeled FPP substrates have provided insights into the stereochemistry and timing of proton addition and elimination steps in the HPS-catalyzed reaction. nih.gov These studies revealed stereospecific CH3->CH2 eliminations at the cis-terminal methyl group. nih.gov Furthermore, predominant loss of the 1alpha proton occurs during the formation of the cyclohexene (B86901) double bond in this compound. nih.gov

The product specificity of HPS, leading predominantly to this compound, is determined by specific amino acid residues within its active site and surrounding regions. pnas.orgportlandpress.comacs.org Comparative studies with TEAS have shown that despite sharing identical active site residues in some cases, differences in surrounding residues can lead to distinct catalytic outcomes. portlandpress.com Site-directed mutagenesis and domain-swapping experiments between HPS and TEAS have successfully interconverted their product specificities, demonstrating the critical role of specific amino acid positions in directing the reaction pathway towards either this compound or 5-epi-aristolochene. mdpi.compnas.orgacs.org

An interactive table summarizing the product profiles of wild-type HPS and related mutants or chimeric enzymes could be beneficial here, but specific quantitative data on product distributions for various HPS mutants is not consistently available across the search results in a format suitable for a single, comprehensive table. However, research indicates that mutations can influence the ratio of this compound to other potential byproducts or intermediates. acs.org

Functional Characterization of this compound Oxygenase (HPO)

Following the formation of this compound, further enzymatic modifications are required to produce downstream phytoalexins like solavetivone (B1203128). These modifications are catalyzed by oxygenase enzymes.

HPO as a Cytochrome P450 Monooxygenase in Phytoalexin Biosynthesis

This compound oxygenase (HPO), also known as CYP71D55, is a cytochrome P450 monooxygenase involved in the biosynthesis of solavetivone from this compound in Hyoscyamus muticus. nih.govebi.ac.ukajol.inforesearchgate.netuniprot.orgnih.govgenome.jp Cytochrome P450 enzymes are a large and diverse superfamily of heme-thiolate proteins that catalyze a wide range of oxidative reactions in various metabolic pathways, including the biosynthesis of secondary metabolites in plants. ajol.info

HPO catalyzes regio- and stereo-specific hydroxylations of this compound. nih.govebi.ac.ukresearchgate.netnih.gov Specifically, HPO catalyzes successive reactions at carbon 2 (C-2) of the spirane substrate. nih.govresearchgate.netnih.gov While the complete biosynthetic pathway to solavetivone is still being fully defined, it is understood that hydroxylation at C-2 is a key step, potentially followed by a second oxidation to yield the α,β-unsaturated ketone of solavetivone. nih.gov This second oxidation could be catalyzed by HPO itself or involve a dehydrogenase. nih.govebi.ac.uk HPO has been shown to catalyze the successive and independent hydroxylations of this compound and solavetivol (a hydroxylated intermediate), with the first hydroxylation step being more efficient. uniprot.org

HPO exhibits some substrate promiscuity, also catalyzing the regio-specific (C-2) hydroxylation of certain eremophilane-type sesquiterpenes like 5-epi-aristolochene, although its catalytic efficiency for these alternative substrates may differ. nih.govresearchgate.net Comparisons with other sesquiterpene hydroxylases, such as 5-epi-aristolochene di-hydroxylase (EAH), highlight differences in regio- and stereo-specificity. nih.govresearchgate.net EAH, for instance, introduces hydroxyl groups at C-1 and C-3 of 5-epi-aristolochene. nih.govresearchgate.net

Mutagenesis studies on HPO and EAH have explored the impact of specific amino acid differences on substrate selectivity and product specificity. nih.govresearchgate.netnih.gov While certain mutations did not alter the regio- or stereo-specificity, specific combinations of mutations could improve catalytic efficiencies. nih.govresearchgate.netnih.gov

An interactive table detailing the kinetic parameters (e.g., Km values) of HPO for different substrates like this compound and solavetivol would be valuable here. Based on available data:

| Substrate | Km (µM) |

| This compound | 14 |

| Solavetivol | 1.2 |

| Valencene (B1682129) | 11.5 |

| 5-epi-aristolochene | 3.3 |

| epi-eremophilene | 7.8 |

| Cedr-8-ene | 26.5 |

Note: This table is presented in a static format. In an interactive implementation, users might be able to sort or filter the data.

This data indicates that HPO has a higher apparent affinity (lower Km) for solavetivol compared to this compound, suggesting that the hydroxylation of solavetivol might be kinetically favored over the initial hydroxylation of this compound. uniprot.org

Regio- and Stereospecific Hydroxylations Catalyzed by HPO

A key enzyme in the functionalization of this compound is Hyoscyamus muticus this compound oxygenase (HPO), a cytochrome P450 enzyme (specifically CYP71D55). nih.govebi.ac.ukresearchgate.netuniprot.orgoup.comnih.gov HPO catalyzes the regio- and stereospecific hydroxylation of this compound. nih.govresearchgate.netnih.gov Research has shown that HPO primarily catalyzes the hydroxylation at the C-2 position of the this compound spirane substrate. nih.govebi.ac.ukresearchgate.netnih.gov This hydroxylation is a crucial step in the pathway leading to solavetivone. HPO can also catalyze the hydroxylation of other sesquiterpene substrates, demonstrating a degree of substrate promiscuity, although with varying efficiencies and product profiles. nih.govebi.ac.ukresearchgate.netnih.gov For instance, HPO catalyzes the C-2 hydroxylation of several eremophilane-type sesquiterpenes like 5-epi-aristolochene, although the product profile differs from that of this compound. nih.govebi.ac.ukresearchgate.netnih.gov

Studies comparing HPO to other sesquiterpene hydroxylases, such as 5-epi-aristolochene di-hydroxylase (EAH), highlight differences in their catalytic activities and substrate specificities, which are attributed to variations in their amino acid sequences, particularly in substrate recognition regions. nih.govebi.ac.ukresearchgate.netnih.gov

Subsequent Oxidations and Metabolic Branch Points (e.g., Solavetivone Formation)

Following the initial hydroxylation of this compound by HPO, further oxidation steps occur, leading to the formation of solavetivone. nih.govebi.ac.ukresearchgate.netuniprot.orgoup.com Solavetivone is an α,β-unsaturated ketone derived from this compound. nih.govebi.ac.ukresearchgate.net Mechanistically, the conversion of hydroxylated this compound (solavetivol) to solavetivone can occur through a second oxidation catalyzed by HPO or potentially involve a dehydrogenase. nih.govebi.ac.ukresearchgate.net Research indicates that HPO can catalyze successive reactions at C-2, leading to both solavetivol (the hydroxylated intermediate) and solavetivone. nih.govuniprot.orgd-nb.info The first hydroxylation step yielding solavetivol is kinetically favored over the second oxidation step to solavetivone. researchgate.netuniprot.orgd-nb.info

The biosynthesis of sesquiterpene phytoalexins like solavetivone represents a metabolic branch point in the isoprenoid pathway in solanaceous plants. nih.gov Under normal growth conditions, carbon flux through the mevalonate pathway is primarily directed towards sterol biosynthesis. nih.gov However, upon pathogen or elicitor challenge, there is a metabolic switch, diverting carbon flux towards the biosynthesis of C15 sesquiterpenes, including this compound and its derivatives like solavetivone. nih.gov This rerouting of metabolic resources underscores the role of these compounds in plant defense.

The successive oxidations catalyzed by HPO are similar to reactions catalyzed by other cytochrome P450 enzymes involved in sesquiterpene biosynthesis, such as the conversion of 5-epi-aristolochene to capsidiol (B150007) by CYP71D20 and valencene to nootkatone (B190431) by CYP706M1, all of which involve intermediate hydroxylated compounds. oup.comresearchgate.net

Data on HPO Kinetics

Studies on the kinetics of recombinant HPO have provided insights into its catalytic efficiency with different substrates. researchgate.netuniprot.org

| Substrate | K<0xE2><0x82><0x90> (μM) |

| This compound | 14 |

| Solavetivol | 1.2 |

| Valencene | 11.5 |

| 5-epi-aristolochene | 3.3 |

| Epi-eremophilene | 7.8 |

| Cedr-8-ene | 26.5 |

Data derived from uniprot.org.

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The production of this compound and its oxygenated derivatives is subject to genetic and molecular regulation, particularly in response to environmental stimuli. The enzymes involved, such as HPS and HPO, are encoded by specific genes whose expression levels can be modulated.

Gene Expression Profiles in Response to Environmental Cues

Environmental cues, such as pathogen attack or elicitor treatment, trigger significant changes in the gene expression profiles of plants, leading to the induction of defense pathways, including the biosynthesis of sesquiterpene phytoalexins. nih.govkspbtjpb.orgfrontiersin.org The genes encoding enzymes in the this compound biosynthetic pathway are upregulated in response to these cues. nih.govkspbtjpb.org For example, studies have shown that the induced biosynthesis of sesquiterpene phytoalexins in solanaceous plants coincides with a metabolic switch where genes involved in sesquiterpene biosynthesis are activated. nih.gov Cytochrome P450 proteins and their transcripts, including those involved in this compound metabolism, can serve as indicators of plant responses to chemical, developmental, biological, and environmental signals. kspbtjpb.orgresearchgate.net Overexpression of this compound oxygenase genes has been shown to influence plant defense responses. kspbtjpb.orgresearchgate.net

Chemical Synthesis Strategies for Premnaspirodiene and Its Analogues

Retrosynthetic Analysis of the Spirovetivane Skeleton

Retrosynthetic analysis is a fundamental approach in organic synthesis that involves deconstructing the target molecule step by step to identify simpler precursor molecules and ultimately, readily available starting materials. For the spirovetivane skeleton, a key aspect of retrosynthetic analysis is the identification of strategic disconnections that facilitate the efficient construction of the spiro quaternary carbon and the fused ring system. Common strategies involve considering cyclization reactions that can simultaneously form both rings or constructing one ring and subsequently performing a spiroannulation reaction to append the second ring at the spiro junction.

Total Synthesis Approaches Utilizing Biomimetic Transformations

Biomimetic synthesis aims to replicate natural biosynthetic processes in a laboratory setting to achieve the synthesis of complex natural products. Given that premnaspirodiene is biosynthesized through an enzymatic cascade involving carbocation intermediates, biomimetic chemical syntheses often employ acid-promoted rearrangements designed to mimic these proposed biological transformations.

Acid-Promoted Rearrangements in Spirocycle Formation

Acid-promoted rearrangements are a widely used tactic in the synthesis of spirocyclic compounds, including the spirovetivanes. These rearrangements typically involve the generation of carbocations under acidic conditions, which then undergo controlled migratory shifts and cyclization to establish the spiro center. For example, the synthesis of this compound and hinesene reported by Pedro et al. in 2004 utilized a key acid-promoted rearrangement of a carbon skeleton. This rearrangement proceeded via a tertiary carbocation generated from the acid-catalyzed opening of an epoxide ring, effectively mimicking a step believed to occur in the natural biosynthesis catalyzed by this compound synthase.

Silicon-Guided Cyclization Reactions

The use of silicon-guided cyclization reactions has emerged as a valuable method in the synthesis of spirocyclic compounds, offering enhanced control over both regioselectivity and stereoselectivity. In the synthesis of spirovetivane sesquiterpenes from santonin, a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane derivative was identified as a crucial step. The presence of the trimethylsilyl (B98337) group plays a directing role in the carbocation chemistry, influencing the course of the rearrangement to favor the formation of the desired spirocyclic product. This methodology enabled the synthesis of both (−)-premnaspirodiene and (−)-hinesene.

Stereoselective Synthesis of this compound and its Diastereomers

Achieving precise stereochemical control is paramount in the synthesis of this compound, given its specific (2R,5S,10R) absolute configuration and the existence of diastereomers such as hinesene with a different configuration at C-10 ((2R,5S,10S)). Stereoselective synthesis aims to produce one specific stereoisomer in preference to others. Strategies employed for the stereoselective synthesis of spirovetivanes can include the utilization of chiral starting materials (chiral pool synthesis), the incorporation of chiral auxiliaries, or the application of asymmetric catalysis. The synthesis commencing from α-santonin, a naturally occurring chiral compound, exemplifies the use of a chiral starting material to introduce some of the requisite stereochemistry into the target molecule. Effective control over the stereochemical outcome of the spirocyclization step is particularly critical and can be influenced by factors such as the reaction conditions, the choice of reagents, and the presence of stereodirecting groups within the substrate.

Development of Synthetic Methodologies for Related Spirocyclic Sesquiterpenes

The synthetic strategies and methodologies developed for the synthesis of this compound have had a significant impact on the broader field of spirocyclic sesquiterpene synthesis. Approaches involving acid-promoted rearrangements and silicon-guided cyclizations, initially explored for this compound, have been successfully applied to the synthesis of other spirovetivanes and structurally related spirocyclic natural products. The inherent complexity of these molecular architectures continues to stimulate research into the development of novel synthetic methodologies, including innovative cyclization reactions and highly stereoselective transformations.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14355861 |

| Spirovetiva-1(10),7(11)-diene | 91750199 |

| α-Santonin | 221071 |

| Hinesene | 11310242 |

| Hinesol | 10878761 |

| β-Vetivone | 442406 |

| Agarospirol | 161437 |

| Anhydro-β-rotunol | 539544 |

Data Tables

Presenting comprehensive data tables for all reported syntheses is beyond the scope of this article. However, the following table provides an illustrative example of how data from a specific synthetic sequence leading to this compound could be presented, based on the information available in the search results.

| Synthetic Step Example (from Pedro et al., 2004) | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

| Silicon-guided acid-promoted rearrangement | 1-trimethylsilyl-4,5-epoxyeudesmane derivative | Acid catalyst (details not explicitly in snippet) | Spirodecanediol | N/A | Key step forming the spirocycle. |

| Conversion of Spirodecanediol to (−)-Premnaspirodiene | Spirodecanediol | Multi-step sequence (elimination, reduction, etc.) | (−)-Premnaspirodiene | N/A | Final steps to the target molecule. |

Note: Specific yields and detailed reaction conditions for all steps in the synthesis of this compound were not fully available within the provided search snippets. The table above serves as a template for the type of data that would be included in a detailed synthetic study.

Detailed Research Findings

Research into the chemical synthesis of this compound has underscored the efficacy of biomimetic strategies, particularly those that leverage acid-catalyzed rearrangements of epoxide precursors to construct the spirocyclic core. The application of silicon-guided methodologies has been shown to offer improved control over the regiochemical and stereochemical outcomes of the spirocyclization process. Comparisons between the enzyme-catalyzed biosynthesis and purely chemical synthetic routes have highlighted the remarkable efficiency and stereospecificity achieved in nature, while also demonstrating the versatility of chemical synthesis in accessing structural analogues and exploring diverse chemical space. The successful synthesis of this compound and its diastereomers has played a role in confirming or revising the assigned structures of related natural products.

This article has strictly adhered to the provided outline, focusing exclusively on the chemical synthesis strategies for this compound and related compounds, and excluding information outside this defined scope.

Molecular Mechanisms of Premnaspirodiene Derived Biological Activities

Role in Plant Defense Signaling and Phytoalexin Accumulation

Premnaspirodiene is a crucial intermediate in the biosynthesis of sesquiterpenoid phytoalexins, which are natural products with antimicrobial activities accumulated by plants in response to pathogen challenge. nih.govmdpi.com In solanaceous plants, the induced biosynthesis of these phytoalexins, including solavetivone (B1203128) derived from this compound, coincides with a metabolic shift in the isoprenoid pathway. nih.gov Under normal conditions, carbon flux is directed towards sterol biosynthesis, but upon pathogen or elicitor challenge, this flux is redirected towards the biosynthesis of C15 sesquiterpenes like this compound. nih.gov

The accumulation of sesquiterpenoid phytoalexins, such as solavetivone and capsidiol (B150007) (another sesquiterpenoid phytoalexin with an eremophilane (B1244597) nucleus, found in pepper and tobacco), is a hallmark of the defense response in these plants. nih.govnih.gov this compound is specifically the precursor for vetispirane-type phytoalexins like solavetivone, found in potato and henbane (Hyoscyamus muticus). nih.gov

Research suggests a link between this compound oxygenase, an enzyme involved in converting this compound to solavetivone, and plant defense signaling. A this compound oxygenase-like enzyme, SIP432, in tobacco interacts with SABP2, a protein critical for salicylic (B10762653) acid-mediated plant immunity, implying a role for SIP432 in defense signaling pathways. etsu.edu Upregulation of genes encoding this compound oxygenase has been observed during the synthesis of sesquiterpenoid phytoalexins in response to potato late blight. researchgate.net

Modulation of Pathogen Growth and Development by this compound Pathway Metabolites

Metabolites derived from the this compound pathway, particularly the phytoalexins like solavetivone, exhibit direct antimicrobial activities that modulate the growth and development of various pathogens. nih.gov

Inhibition of Fungal Mycelial Growth and Spore Germination

Sesquiterpene phytoalexins, including those derived from this compound, are known to inhibit the mycelial growth of several fungal pathogens. Studies have shown inhibition of Phytophthora infestans and Rhizoctonia solani by members of this compound family. nih.govresearchgate.netkspbtjpb.org Furthermore, these compounds can also inhibit the spore germination of fungi such as Fusarium oxysporum. nih.govkspbtjpb.org

Interactive Table 1: Inhibition of Fungal Pathogens by Sesquiterpene Phytoalexins

| Fungal Pathogen | Effect Observed | Source Plant(s) |

| Phytophthora infestans | Inhibition of mycelial growth | Solanaceous plants (e.g., potato) |

| Rhizoctonia solani | Inhibition of mycelial growth | Solanaceous plants (e.g., potato) |

| Fusarium oxysporum | Inhibition of spore germination | Solanaceous plants |

Note: This table summarizes findings regarding the effects of sesquiterpene phytoalexins, which include this compound-derived compounds, on fungal pathogens.

Impact on Bacterial Growth and Infection Rates (e.g., Xanthomonas oryzae pv. oryzae)

Beyond antifungal activity, sesquiterpene phytoalexins derived from pathways involving this compound have also demonstrated antibacterial properties. They have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govkspbtjpb.org

More specifically, research on the overexpression of rice this compound oxygenase (OsCYP71) has indicated a role in reducing the infection rate of Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. kspbtjpb.orgdntb.gov.uaresearchgate.net While the direct mechanism of how OsCYP71 or its products impact Xoo is still being investigated, the correlation between increased expression of this enzyme and reduced infection rates suggests that metabolites downstream of this compound in rice may contribute to resistance against this bacterial pathogen. kspbtjpb.org Xoo is a Gram-negative bacterium that invades rice leaves and spreads systemically through the xylem. plos.orgmdpi.com

Interactive Table 2: Impact of this compound Pathway Metabolites on Bacterial Growth

| Bacterial Species | Effect Observed |

| Staphylococcus aureus | Inhibition of growth |

| Bacillus subtilis | Inhibition of growth |

| Xanthomonas oryzae pv. oryzae | Reduced infection rate (in rice overexpressing this compound oxygenase) kspbtjpb.orgdntb.gov.uaresearchgate.net |

Interactions with Biological Macromolecules (e.g., Cytochrome P450 Enzymes, Dehydrogenases)

The conversion of this compound to downstream phytoalexins like solavetivone involves enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes and potentially dehydrogenases. This compound oxygenase (HPO), a cytochrome P450 enzyme found in Hyoscyamus muticus, is a key enzyme that catalyzes the regio- and stereo-specific hydroxylations of this compound at carbon 2. nih.govresearchgate.netuniprot.orgebi.ac.uk This process can involve successive hydroxylations, potentially followed by oxidation to yield the α,β-unsaturated ketone structure of solavetivone. nih.govresearchgate.net

Mechanistically, the biosynthesis of solavetivone from this compound can occur via a single multifunctional cytochrome P450 or a combination of cytochrome P450s and a dehydrogenase. nih.govresearchgate.net HPO, a CYP71 family member, is capable of catalyzing these successive reactions. nih.gov The enzyme introduces a hydroxyl group at C-2, and a subsequent oxidation step, possibly mediated by a dehydrogenase, leads to the formation of the ketone. nih.gov

Studies on HPO have provided insights into its catalytic properties and interactions with substrates. Molecular modeling and mutagenesis have identified residues within the substrate recognition domains that influence catalytic specificity and efficiency. nih.govresearchgate.net HPO also shows activity with other sesquiterpenes, such as valencene (B1682129) and 5-epi-aristolochene, catalyzing hydroxylation at the equivalent C-2 position. nih.govresearchgate.netexpasy.org

Dehydrogenases are also implicated in the later steps of phytoalexin biosynthesis pathways. While the specific dehydrogenase involved in the oxidation of hydroxylated this compound to solavetivone is not fully defined, dehydrogenases are known to catalyze the oxidation of alcohols to ketones in other sesquiterpene biosynthetic routes. nih.govd-nb.infotandfonline.com

Proposed Cellular and Molecular Targets in Biological Systems

While the direct cellular and molecular targets of this compound itself are not extensively documented, its biological activities are primarily mediated through its conversion to bioactive phytoalexins. These downstream metabolites exert their effects through various mechanisms targeting essential cellular processes in pathogens.

For fungal pathogens, the proposed targets of sesquiterpenoid phytoalexins often involve disruption of membrane integrity and function. f1000research.com Some antifungal compounds target ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes, by inhibiting enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). f1000research.com While direct evidence for this compound-derived phytoalexins targeting CYP51 is not explicitly stated in the search results, this represents a common mechanism for antifungal sesquiterpenes.

In the context of bacterial inhibition, the molecular targets are less clearly defined. However, the ability of this compound pathway metabolites to reduce bacterial growth and infection rates suggests interactions with essential bacterial processes, which could include disruption of cell wall synthesis, membrane function, or metabolic pathways. nih.govkspbtjpb.org

Furthermore, the interaction of this compound oxygenase (SIP432) with SABP2 in tobacco suggests a molecular link to plant defense signaling pathways mediated by salicylic acid. etsu.edu This indicates that enzymes involved in this compound metabolism might have roles beyond simple biocatalysis, potentially influencing host-pathogen interactions at a signaling level.

The precise molecular targets of this compound-derived compounds are an active area of research, with evidence pointing towards effects on pathogen cellular structures and metabolic enzymes, as well as potential roles in modulating host defense signaling.

Compound Names and PubChem CIDs

Comparative Enzymology of this compound Synthase and Related Terpene Synthases

This compound synthase (HPS) belongs to the large family of plant terpene synthases (TPSs), which are responsible for generating a vast array of terpenoid structures from prenyl diphosphate (B83284) substrates ebi.ac.uknih.gov. HPS shares significant sequence and structural homology with other sesquiterpene synthases, such as Nicotiana tabacum 5-epi-aristolochene synthase (TEAS) ebi.ac.ukpnas.org. Despite this similarity, HPS and TEAS catalyze reactions that diverge at a key carbocation intermediate, leading to the formation of different bicyclic sesquiterpene hydrocarbons: this compound (a vetispirane) and 5-epi-aristolochene (an eremophilane), respectively ebi.ac.ukpnas.org.

The mechanistic differences between HPS and TEAS, despite their high sequence identity (around 72-77%), make them valuable subjects for comparative enzymological studies aimed at understanding the molecular basis of product specificity in terpene synthases pnas.orgresearchgate.net.

Active Site Analysis and Substrate Recognition

Class I terpene synthases, including HPS, utilize active site Mg2+ ions to bind and activate the diphosphate moiety of their substrates, such as FPP, initiating the catalytic cascade through the generation of reactive carbocations pnas.orgacs.org. The active site is typically located within a large hydrophobic cavity formed by alpha-helices in the C-terminal domain nih.govnih.gov. This cavity accommodates the hydrocarbon chain of the substrate nih.gov.

Specific amino acid residues within and surrounding the active site have been identified as contributing to the distinct reaction pathways catalyzed by HPS and TEAS pnas.orgnih.gov. These residues are thought to influence the geometry of the active site and modulate the positioning of reactive intermediates, leading to different cyclization and rearrangement outcomes pnas.org.

Kinetic Characterization of Catalytic Efficiency and Specificity

Kinetic studies provide quantitative insights into the catalytic efficiency and substrate specificity of enzymes. While detailed kinetic parameters (Km and kcat) specifically for wild-type HPS catalyzing the formation of this compound were not extensively detailed in the provided search results, comparative studies with related enzymes like TEAS and its mutants offer valuable context.

This compound oxygenase (HPO), a cytochrome P450 enzyme involved in the subsequent oxidation of this compound, has been characterized kinetically with various sesquiterpene substrates. researchgate.netuniprot.org.

| Substrate | Km (µM) |

| This compound | 14 |

| Solavetivol | 1.2 |

| Valencene | 11.5 |

| 5-epi-aristolochene | 3.3 |

| Epi-eremophilene | 7.8 |

| Cedr-8-ene | 26.5 |

Note: Data compiled from search result uniprot.org.

These kinetic data for HPO highlight its activity on this compound and other sesquiterpenes, demonstrating its role in downstream metabolic steps researchgate.netuniprot.org.

Structural Biology of this compound Synthase (HPS)

Understanding the three-dimensional structure of HPS is crucial for elucidating the molecular mechanisms underlying its catalytic activity and product specificity.

X-ray Crystallography and Three-Dimensional Structure Elucidation

The X-ray crystal structure of Hyoscyamus muticus this compound synthase (HPS), also referred to as henbane vetispiradiene synthase (HVS), has been determined rcsb.orgacs.org. The structure, with PDB accession code 5JO7, was deposited in the Protein Data Bank rcsb.orgacs.org. This structural data provides atomic-level detail of the enzyme's architecture rcsb.org. The structure was determined using X-RAY DIFFRACTION to a resolution of 2.15 Å rcsb.org.

Insights into Protein Fold and Catalytic Pocket Architecture

The crystal structure of HPS reveals the characteristic terpene synthase fold, which is largely composed of alpha-helices pnas.orgnih.govnih.gov. This conserved fold creates a substantial active site cavity where the cyclization and rearrangement reactions of the prenyl diphosphate substrate occur acs.orgnih.govnih.gov.

The catalytic pocket architecture of HPS, like other class I terpene synthases, is designed to accommodate the flexible hydrocarbon chain of FPP and to facilitate the complex series of carbocationic intermediates pnas.orgacs.org. The active site contains the conserved aspartate-rich motif, which is essential for binding the Mg2+ ions that coordinate the diphosphate leaving group nih.govacs.org.

Site-Directed Mutagenesis and Directed Evolution of HPS and HPO

Site-directed mutagenesis and directed evolution are powerful tools used to investigate the roles of specific amino acid residues in enzyme function and to engineer enzymes with altered properties, such as improved catalytic efficiency or modified product specificity researchgate.netresearchgate.net.

Studies involving site-directed mutagenesis of HPS and related terpene synthases like TEAS have been instrumental in identifying residues that influence product specificity pnas.orgnih.govuky.edu. By systematically altering specific amino acids within or surrounding the active site, researchers have been able to probe their contribution to the reaction mechanism and the final product profile pnas.orgresearchgate.net. For example, mutations in specific residues have been shown to interconvert the product specificity between HPS and TEAS, demonstrating that relatively few changes can redirect the catalytic outcome acs.orgpnas.org. These studies often involve analyzing the product profiles of mutant enzymes using techniques like GC-MS pnas.org.

Directed evolution approaches, which involve creating libraries of enzyme variants and selecting for desired traits, can also be applied to HPS and HPO to explore a wider range of sequence space and potentially discover novel catalytic activities or improved efficiencies researchgate.netresearchgate.net. While specific detailed examples of directed evolution of HPS or HPO were not prominently featured in the search results, the general principle of using mutagenesis and selection to engineer terpene synthases and cytochrome P450 enzymes is well-established researchgate.netresearchgate.net. Studies on related enzymes, like the directed evolution of γ-humulene synthase, have shown that active-site saturation mutagenesis can yield variants with narrower product specificity or enhanced production of specific compounds pnas.orgnih.gov.

For HPO, site-directed mutagenesis studies have been conducted to investigate the role of specific residues in substrate recognition and catalytic activity, particularly in comparison to other sesquiterpene hydroxylases like 5-epi-aristolochene di-hydroxylase (EAH) researchgate.net. Mutations within putative substrate recognition regions of HPO and EAH have been characterized for changes in substrate selectivity, product specificity, and kinetic properties researchgate.net. While these mutations did not alter the regio- or stereo-specificity in the cited study, specific combinations of mutations did improve catalytic efficiencies researchgate.net.

Engineering Altered Product Specificity and Regioselectivity

Sesquiterpene synthases often produce multiple products, with one typically being dominant, alongside several minor byproducts. ebi.ac.ukresearchgate.net This inherent promiscuity and the complex reaction mechanisms involving carbocation intermediates present opportunities for protein engineering to alter product specificity and regioselectivity. portlandpress.comresearchgate.net

Studies comparing HPS with other related terpene synthases, such as tobacco 5-epi-aristolochene synthase (TEAS), which share significant sequence identity but produce different major products from the same substrate (FPP), have provided insights into the molecular determinants of product specificity. ebi.ac.ukportlandpress.comnih.govescholarship.org Despite high sequence homology, even minor differences in active site residues or surrounding regions can lead to distinct catalytic outcomes. portlandpress.comnih.govescholarship.org

Protein engineering approaches, including site-directed mutagenesis and domain swapping, have been employed to investigate and alter the product profiles of terpene synthases. For instance, inter-switching surrounding residues that differ between TEAS and HPS has successfully interconverted their product specificity. portlandpress.com Specific mutations in TEAS have been shown to change its product profile, leading to the production of different sesquiterpenes, including this compound or 4-epi-eremophilene, in varying proportions. uky.edu This indicates that specific amino acid residues play crucial roles in directing the cyclization and rearrangement pathways of the carbocation intermediates, thereby influencing the final product distribution. portlandpress.comnih.govuky.edu

While significant progress has been made, predicting product profiles solely based on amino acid sequence remains challenging, highlighting the complex interplay of structural features and catalytic function. escholarship.org

Mapping Molecular Determinants of Catalytic Function

Understanding the molecular determinants of catalytic function in this compound synthase and related enzymes involves identifying the specific amino acid residues that interact with the substrate (FPP) and guide the intricate cyclization and rearrangement cascade. portlandpress.comnih.gov X-ray crystal structures of terpene synthases, including TEAS and HPS, have been invaluable in visualizing the active site architecture and the positioning of the substrate and intermediates. researchgate.netnih.gov

Comparative studies and mutagenesis experiments have helped map residues crucial for different steps of the catalytic cycle, such as the initial ionization of FPP, the formation and stabilization of carbocation intermediates, and the final deprotonation or quenching steps that yield the diverse products. ebi.ac.ukportlandpress.comnih.govuky.edu For example, studies on related sesquiterpene synthases have identified residues around conserved metal-binding motifs that are important for directing catalytic cascades by impacting the folding of the substrate or intermediate. portlandpress.com

Mutational analysis of specific residues in HPS and TEAS has revealed their contribution to catalytic efficiency and product specificity. nih.govresearchgate.netnih.govuky.edu Although some mutations in this compound oxygenase (HPO), an enzyme downstream of HPS in solavetivone biosynthesis, did not alter regio- or stereo-specificity, specific combinations improved catalytic efficiencies. nih.govresearchgate.net This underscores that catalytic function is often a result of the concerted action of multiple residues within the enzyme's active site and potentially in more distant regions. nih.gov

Structural information, combined with biochemical characterization of wild-type and mutant enzymes, allows for the development of molecular models that provide insights into the catalytic properties and reaction mechanisms of these enzymes. nih.govresearchgate.net

Heterologous Expression Systems for Recombinant Enzyme Production

Producing sufficient quantities of active this compound biosynthetic enzymes for detailed biochemical and structural studies, as well as for potential biotechnological applications, often requires their expression in heterologous host systems. google.comnih.gov Escherichia coli and Saccharomyces cerevisiae (yeast) are commonly used hosts for the recombinant production of plant terpene synthases and cytochrome P450 enzymes. google.comnih.govd-nb.info

Expression of Hyoscyamus muticus this compound synthase (HPS) in E. coli has been reported, allowing for the production and characterization of the recombinant enzyme. nih.govwikipedia.orgnih.gov Similarly, yeast has been engineered to express heterologous terpene synthase genes, including HPS, to achieve the production of sesquiterpene hydrocarbons. nih.govd-nb.info

Metabolic engineering strategies in these host organisms, such as enhancing the flux through the mevalonate (B85504) (MVA) pathway to increase the supply of the precursor FPP, are often employed to improve the yield of the desired terpene product. ebi.ac.ukgoogle.comnih.govd-nb.info Co-expression of terpene synthases with other enzymes in the pathway, such as cytochrome P450 reductases which are necessary for the activity of cytochrome P450 oxygenases like HPO, is also crucial for reconstituting complete biosynthetic pathways in heterologous hosts. google.comd-nb.info

While heterologous expression can be successful, challenges such as protein folding, solubility, and toxicity of the produced terpene to the host organism may arise and require optimization of expression conditions or host strain engineering. nih.gov Despite these challenges, heterologous expression systems provide powerful platforms for studying this compound biosynthetic enzymes and exploring their potential for the sustainable production of this compound and its derivatives. google.comd-nb.inforesearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14355861 |

| Farnesyl diphosphate | 644520 |

| Solavetivone | 119370 |

| 5-epi-aristolochene | 170000 |

| 4-epi-eremophilene | 102686 |

| Valencene | 443943 |

| Nootkatone (B190431) | 88764 |

| Germacrene A | 5281557 |

| β-elemene | 163400 |

| Capsidiol | 644134 |

| α-bisabolol | 188414 |

| Squalene | 5280443 |

| Geranyl diphosphate | 644412 |

| Geranylgeranyl diphosphate | 5281320 |

| Dimethylallyl pyrophosphate | 5281705 |

| Isopentenyl pyrophosphate | 135518 |

Data Tables

While the search results discuss mutations and their effects on product profiles and catalytic efficiency, the specific quantitative data (e.g., precise percentages of products for each mutant or detailed kinetic parameters) are not consistently presented in a format suitable for generating comprehensive, interactive tables without further data extraction and processing from the source documents, which is beyond the scope of this response. However, the qualitative findings regarding the impact of mutations on product specificity and catalytic efficiency are integrated into the text of sections 5.3.1 and 5.3.2. For example, the text mentions that specific combinations of mutations in HPO and EAH improved catalytic efficiencies 10-15-fold nih.govresearchgate.net, and that inter-switching residues between TEAS and HPS successfully interconverted their product specificity portlandpress.com.## Enzymatic Insights into this compound Biosynthesis and Engineering

This compound, a spirocyclic sesquiterpene, holds significance as a biosynthetic precursor to solavetivone, a potent antifungal phytoalexin found in plants such as potato and henbane (Hyoscyamus muticus). nih.govebi.ac.ukresearchgate.netresearchgate.net The intricate conversion of farnesyl diphosphate (FPP) into this compound is orchestrated by a series of specialized enzymes, primarily terpene synthases (cyclases) and subsequent modifying enzymes like cytochrome P450 oxygenases. nih.govebi.ac.ukresearchgate.netgoogle.com Extensive research has been dedicated to unraveling the catalytic mechanisms of these enzymes, engineering their properties for altered product outcomes, and producing them recombinantly in heterologous systems.

Enzymological and Protein Engineering Studies of Premnaspirodiene Biosynthetic Enzymes

Heterologous Expression Systems for Recombinant Enzyme Production

To facilitate detailed biochemical and structural investigations, as well as to explore potential biotechnological applications, the production of this compound biosynthetic enzymes in sufficient quantities often necessitates their expression in heterologous host systems. google.comnih.gov Escherichia coli and Saccharomyces cerevisiae (yeast) are widely used as hosts for the recombinant production of plant-derived terpene synthases and cytochrome P450 enzymes. google.comnih.govd-nb.info

The expression of Hyoscyamus muticus this compound synthase (HPS) in E. coli has been successfully achieved, enabling the production and characterization of the recombinant enzyme. nih.govwikipedia.orgnih.gov Similarly, yeast has been engineered to express heterologous terpene synthase genes, including HPS, as a strategy for producing sesquiterpene hydrocarbons. nih.govd-nb.info

Metabolic engineering approaches in these host organisms, such as enhancing the metabolic flux through the mevalonate (B85504) (MVA) pathway to increase the availability of the precursor FPP, are commonly employed to boost the yield of the target terpene product. ebi.ac.ukgoogle.comnih.govd-nb.info Co-expression of terpene synthases with other relevant enzymes in the biosynthetic pathway, such as cytochrome P450 reductases which are essential cofactors for cytochrome P450 oxygenases like HPO, is also crucial for reconstituting complete biosynthetic routes in heterologous hosts. google.comd-nb.info

Despite the successes, challenges such as proper protein folding, solubility, and potential toxicity of the accumulating terpene product to the host organism may be encountered during heterologous expression, often requiring optimization of expression conditions or engineering of the host strain. nih.gov Nevertheless, heterologous expression systems represent powerful platforms for the study of this compound biosynthetic enzymes and for exploring their potential in the sustainable production of this compound and related compounds. google.comd-nb.inforesearchgate.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Naturally Occurring Oxidized Derivatives: Solavetivone (B1203128) and Solavetivol

Naturally occurring oxidized derivatives of premnaspirodiene include solavetivone and solavetivol. Solavetivone is a potent antifungal phytoalexin found in solanaceous plants like potato and henbane (Hyoscyamus muticus). nih.govresearchgate.netnih.gov The biosynthesis of solavetivone from this compound involves regio- and stereo-specific hydroxylation, followed by a second oxidation. nih.govnih.gov This process is catalyzed by a cytochrome P450 enzyme, this compound oxygenase (HPO), also known as CYP71D55. nih.govnih.govqmul.ac.ukcreative-enzymes.com HPO catalyzes successive reactions at carbon 2 (C-2) of the spirane substrate. nih.govnih.gov The reaction can proceed through solavetivol as an intermediate. qmul.ac.ukcreative-enzymes.comgoogle.com

The proposed reaction pathway for the biosynthesis of solavetivone from this compound is shown below:

| Step | Reactants | Enzyme/Conditions | Products |

| 1a | (-)-premnaspirodiene + NADPH + H+ + O2 | This compound oxygenase (HPO/CYP71D55) | Solavetivol + NADP+ + H2O |

| 1b | Solavetivol + NADPH + H+ + O2 | This compound oxygenase (HPO/CYP71D55) | Solavetivone + NADP+ + 2 H2O |

| Overall | (-)-premnaspirodiene + 2 NADPH + 2 H+ + 2 O2 | This compound oxygenase (HPO/CYP71D55) | Solavetivone + 2 NADP+ + 3 H2O |

Note: (-)-premnaspirodiene is also referred to as (-)-vetispiradiene. qmul.ac.uk

Synthetic Analogues and Their Structural Modifications

Synthetic efforts have explored the modification of the this compound skeleton to generate analogues with potentially altered or enhanced biological activities. While direct synthesis of this compound itself and its natural derivatives like solavetivone has been reported, the focus on synthetic analogues often involves modifying the existing structural motifs or creating related spirodecane structures. For instance, methods for producing 5-epi-β-vetivone, a compound with fragrant qualities, have utilized this compound as a starting material through oxidation and acid-catalyzed isomerization. google.com

Structural modifications in synthetic analogues can involve changes to the double bond positions, oxidation states, or the addition of different functional groups to the spirodecane core. These modifications aim to probe how specific structural changes impact biological interactions and properties.

Elucidation of Structure-Activity Relationships for Biological Functions

Understanding the relationship between the chemical structure of this compound and its derivatives/analogues and their biological activities is crucial for developing new compounds with desired properties. SAR studies aim to correlate specific structural features with observed biological effects.

Impact of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity and potency of many compounds, including terpenoids. durham.ac.ukijpsjournal.com this compound itself exists as specific stereoisomers, with (-)-premnaspirodiene being the (2R,5S,10R)-isomer. durham.ac.ukuni.lu The enzymatic conversion of this compound to solavetivone by HPO is described as regio- and stereo-specific, indicating that the enzyme recognizes and acts upon a particular stereoisomer of this compound and produces solavetivone with a defined stereochemistry. nih.govnih.gov

Advanced Analytical and Computational Methodologies in Premnaspirodiene Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide crucial information about the molecular structure of premnaspirodiene and its metabolites.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural elucidation of organic molecules like this compound. Both 1D (¹H and ¹³C) and advanced 2D NMR techniques are routinely employed. acs.orgmdpi.comoup.comnih.govuva.nl

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are particularly valuable for establishing connectivity between atoms and determining relative stereochemistry. mdpi.comoup.comuva.nlresearchgate.net For instance, ¹H-¹H COSY experiments reveal coupled protons, while HSQC correlates protons with their directly attached carbons. mdpi.comoup.comuva.nl HMBC experiments provide information about long-range coupling between protons and carbons, helping to connect different parts of the molecule. mdpi.comoup.comuva.nl ROESY or NOESY experiments can indicate spatial proximity between protons, which is essential for determining relative stereochemistry. mdpi.comresearchgate.net

While the search results primarily highlight the use of solution-state NMR for structural determination of this compound and related sesquiterpenes, solid-state NMR can be applied when compounds are not readily soluble or to study their behavior in solid matrices, although specific applications to this compound were not detailed in the search results.

NMR data for this compound and its derivatives are often compared with available high-field data in the literature to confirm structural assignments. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of this compound and its metabolites, providing their elemental composition. acs.orgmdpi.comresearchgate.netcardiff.ac.uknih.govcriver.com This is particularly important in metabolite profiling, where numerous related compounds may be present in a biological sample. nih.govcriver.compharmaron.com HRMS allows researchers to distinguish between compounds with very similar nominal masses. criver.com

Coupled with chromatographic techniques like Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS), HRMS enables the identification of this compound and its biotransformation products within complex biological extracts. nih.govresearchgate.netresearchgate.net The accurate mass measurements obtained from HRMS, along with fragmentation patterns (MS/MS), provide strong evidence for the identity of known compounds and aid in the structural elucidation of novel metabolites. criver.com Metabolite profiling using HRMS can reveal the diversity of molecular species present in a sample, ranging from simple amino acids to lipids and complex carbohydrates. nih.gov

Chromatographic Techniques for Complex Mixture Analysis and Purification

Chromatographic methods are essential for separating this compound from complex biological matrices or reaction mixtures and for purifying it and its derivatives for analysis and further experimentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. rsc.orgebi.ac.uknih.govresearchgate.netnih.govmdpi.comscribd.comgoogle.comnih.govmdpi.comserbiosoc.org.rschemrxiv.orgnih.govpnas.org In GC-MS, a sample is first separated into its individual components by gas chromatography based on their boiling points and interaction with the stationary phase. nih.gov The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. nih.govresearchgate.net

GC-MS is extensively used for profiling the volatile products of enzymatic reactions involving this compound synthase or this compound-modifying enzymes. nih.govresearchgate.netnih.govnih.govpnas.org This allows researchers to identify the various sesquiterpenes produced and determine their relative abundance. ebi.ac.ukmdpi.commdpi.comserbiosoc.org.rsebi.ac.uk Comparison of obtained mass spectra and retention indices with authentic standards or spectral libraries is crucial for compound identification. researchgate.netmdpi.com GC-MS has been used to analyze this compound content in essential oils and biological extracts. ebi.ac.ukmdpi.commdpi.comserbiosoc.org.rsebi.ac.uk

An example of GC-MS application is the analysis of reaction products generated by this compound oxygenase (HPO) incubated with this compound, allowing for the profiling of hydroxylated products like solavetivol and solavetivone (B1203128). nih.govresearchgate.net GC-MS is also used to assess the purity of isolated this compound. nih.govgoogle.com

Table: GC-MS Analysis of this compound in Vernonia cinerea Essential Oil

| Compound Name | Retention Index (RI) | Percentage (%) |

| β-caryophyllene | - | 23.2 |

| δ-cadinene | - | 10.3 |

| γ-amorphene | - | 7.5 |

| cis-β-guaiene | - | 6.8 |

| This compound | 1505 scribd.comdiabloanalytical.com | 6.3 ebi.ac.uk |

| 9-epi-β-caryophyllene | - | 4.8 |

| Other constituents | - | Remaining |

Note: RI values may vary depending on the GC column and conditions used. The RI for this compound is reported as 1505 scribd.comdiabloanalytical.com or 1506 serbiosoc.org.rs in different contexts.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical separation and preparative isolation of compounds, including sesquiterpenes and their more polar derivatives. acs.orgmdpi.comoup.comdiva-portal.org While GC is preferred for highly volatile hydrocarbons like this compound itself, HPLC is valuable for separating less volatile or more polar metabolites and derivatives that are not amenable to GC analysis.

Preparative HPLC allows for the purification of target compounds from complex mixtures in larger quantities than analytical scale, which is necessary for subsequent structural characterization by NMR or other techniques, or for biological assays. acs.orgmdpi.comoup.comdiva-portal.org Different HPLC modes, such as normal-phase and reversed-phase HPLC, are employed depending on the polarity of the compounds being separated. acs.orgoup.comdiva-portal.org For example, semi-preparative reversed-phase HPLC has been used to purify oxidized products of sesquiterpenes. mdpi.comoup.com Normal phase HPLC has also been used for purification of terpenoids. acs.org

HPLC is often coupled with UV-Vis or diode array detectors for detection, and fractions are collected based on retention time. acs.orgdiva-portal.org The purity of isolated compounds is typically assessed by analytical HPLC or GC-MS. nih.govgoogle.com

Ecological and Evolutionary Context of Premnaspirodiene

Chemodiversity in Plant Genera and the Role of Premnaspirodiene Chemotypes

Chemodiversity, the vast array of chemical compounds produced by plants, is a hallmark of plant adaptation and evolution researchgate.net. This diversity arises from the evolution of enzyme families, such as terpene synthases (TPSs), which can produce multiple products from a single substrate researchgate.netnih.gov. Within plant genera, different species or even populations can exhibit distinct chemical profiles, known as chemotypes tandfonline.comresearchgate.netpnas.org.

This compound can be a characteristic component of the essential oil profile in certain plant species, defining specific chemotypes. For instance, studies on Lepechinia salviaefolia have identified a this compound-type chemotype, where this compound is a dominant compound in the essential oil composition tandfonline.com. Similarly, this compound has been found as a significant sesquiterpene in the leaf essential oil of Cryptocarya maclurei, suggesting a distinct chemotype within the Cryptocarya genus researchgate.net.

The existence of this compound chemotypes highlights the intraspecific and interspecific variation in specialized metabolism within plant genera. This variation can have ecological consequences, influencing interactions with herbivores, pathogens, and pollinators.

Here is a table illustrating examples of plant species where this compound or its related biosynthetic enzymes are noted:

| Plant Species | Compound/Enzyme | Relevance | Source |

| Hyoscyamus muticus | This compound synthase (HPS), this compound | Producer of this compound, precursor to solavetivone (B1203128) (phytoalexin) | nih.govebi.ac.uk |

| Nicotiana tabacum | 5-epi-aristolochene synthase (TEAS) | Closely related TPS to HPS, produces a different sesquiterpene phytoalexin | nih.govbiorxiv.org |

| Magnolia grandiflora | Terpene synthases (TPSs) | Study of TPS evolution and catalytic specificity | oup.comoup.com |

| Lepechinia salviaefolia | This compound | Identified as a component of a specific chemotype in essential oil | tandfonline.com |

| Cryptocarya maclurei | This compound | Significant sesquiterpene in leaf essential oil, suggesting a chemotype | researchgate.net |

| Oryza sativa (Rice) | OsCYP71 (this compound oxygenase-like) | Involved in defense response, potentially related to sesquiterpene metabolism | kspbtjpb.org |

Coevolutionary Dynamics of Plant Secondary Metabolites and Pathogen Interactions

Plant secondary metabolites, including sesquiterpenes derived from intermediates like this compound, play a critical role in plant defense against pathogens nih.govmdpi.com. The interaction between plants and pathogens is a classic example of coevolution, where reciprocal adaptive changes occur in both the host and the pathogen populations nih.govfrontiersin.org.

Solavetivone, a derivative of this compound, is a phytoalexin, meaning it is an antimicrobial compound produced by plants in response to infection nih.gov. The accumulation of such phytoalexins is part of an inducible defense mechanism that helps plants combat microbial invaders like Phytophthora infestans and Rhizoctonia solani nih.gov.

The biosynthesis of defensive compounds like solavetivone involves a metabolic switch upon pathogen challenge, diverting carbon flux towards the production of these specialized metabolites nih.gov. This inducible defense strategy is a result of coevolutionary pressures exerted by pathogens on plant populations. Pathogens evolve mechanisms to overcome plant defenses, while plants, in turn, evolve new or modified defensive compounds and regulatory pathways.

The enzymes involved in the biosynthesis of these compounds, such as this compound synthase and downstream modifying enzymes like this compound oxygenase (CYP71D55), are therefore key players in this coevolutionary arms race nih.govuniprot.orggenome.jp. The diversification and functional evolution of these enzymes contribute to the chemical diversity of plant defenses, making it more challenging for pathogens to adapt.

Evolutionary Trajectories of Terpene Synthase Gene Families

Terpene synthases (TPSs) are the enzymes responsible for the initial cyclization of prenyl diphosphate (B83284) substrates like FPP to form the diverse array of terpene hydrocarbons, including this compound ebi.ac.uknih.gov. The evolution of TPS gene families is central to the chemodiversity observed in plants frontiersin.orgnih.gov.

Plant TPSs are classified into several subfamilies (TPS-a to TPS-h) based on sequence similarity and presumed evolutionary relationships oup.com. Phylogenetic analyses suggest that the plant TPS family originated early in the evolution of land plants, with ancestral genes undergoing duplication and divergence frontiersin.orgnih.gov. This process has led to the expansion of TPS gene families in various plant lineages.

Studies comparing related TPS enzymes, such as Hyoscyamus muticus this compound synthase (HPS) and Nicotiana tabacum 5-epi-aristolochene synthase (TEAS), which share significant sequence identity but produce different sesquiterpenes, provide insights into the evolutionary trajectories of these enzymes nih.govbiorxiv.orgnih.gov. Reciprocal mutations in a limited number of amino acid residues can be sufficient to interconvert the catalytic specificity of these enzymes, suggesting that relatively few changes can lead to significant shifts in product profiles nih.govoup.comoup.com. This highlights the role of point mutations and subsequent selection in shaping the functional diversification of TPS enzymes.

The evolution of TPS gene families is characterized by gene duplication followed by divergent evolution, leading to enzymes with altered substrate preferences and product specificities nih.govoup.comoup.com. This evolutionary plasticity allows plants to generate a wide range of terpene structures, contributing to their ecological adaptability. The intron-exon structure of TPS genes also varies, providing further clues about their evolutionary history oup.comoup.com.

Here is a simplified representation of the evolutionary relationship between HPS and a related TPS:

| Enzyme | Plant Species | Primary Product | Sequence Identity with HPS |

| This compound synthase (HPS) | Hyoscyamus muticus | This compound | 100% |

| 5-epi-aristolochene synthase (TEAS) | Nicotiana tabacum | 5-epi-aristolochene | ~72-80% |

Note: Sequence identity can vary slightly depending on the specific sequences compared. nih.govbiorxiv.org

Biosynthetic Diversification and its Ecological Advantages

The biosynthetic pathways leading to specialized metabolites like those derived from this compound are often characterized by diversification. This diversification can occur at multiple levels, including the evolution of new TPS enzymes with different product specificities, and the evolution of downstream modifying enzymes (such as cytochrome P450 monooxygenases) that further functionalize the terpene skeletons nih.govnih.govtandfonline.com.

The production of a diverse suite of specialized metabolites offers several ecological advantages to plants. A varied chemical arsenal (B13267) can provide broader protection against a range of herbivores and pathogens, as different compounds may have activity against different antagonists nih.govmdpi.com. Furthermore, producing a mixture of compounds can make it more difficult for antagonists to evolve resistance compared to relying on a single defensive compound.

The catalytic promiscuity observed in some TPS enzymes, where a single enzyme can produce multiple products (a dominant product and several minor ones), also contributes to chemodiversity ebi.ac.uknih.gov. While the ecological significance of minor products is not always clear, they could potentially have synergistic effects with major compounds or provide a source of raw material for the evolution of new defensive compounds.

The biosynthetic pathway from FPP to solavetivone, involving this compound as an intermediate and subsequent oxidation steps catalyzed by this compound oxygenase, exemplifies this diversification nih.gov. The evolution of these specific enzymatic steps allows for the production of a potent antifungal compound with a distinct structure.

The ongoing evolution and diversification of biosynthetic pathways for compounds like this compound and its derivatives are crucial for the continued survival and adaptation of plants in the face of dynamic ecological interactions.

Future Research Directions and Biotechnological Potential

Elucidation of Remaining Uncharacterized Biosynthetic Steps

While the cyclization of FPP to Premnaspirodiene by HPS is well-documented, the subsequent steps leading to metabolites like solavetivone (B1203128) still require full characterization. Specifically, the precise enzymatic mechanisms involved in the introduction of the ketone carbonyl group in solavetivone biosynthesis remain unclear. One proposed mechanism involves hydroxylation at the C-2 position catalyzed by a cytochrome P450 enzyme, followed by oxidation to the ketone via a dehydrogenase. Alternatively, sequential hydroxylations at C-2 followed by water elimination could yield solavetivone nih.gov. Future research aims to identify and characterize the specific enzymes and intermediate products involved in these oxidative steps, potentially involving single, multifunctional cytochrome P450s or a combination of P450s and dehydrogenases nih.govresearchgate.net. Distinguishing between potential mechanisms, such as a double proton abstraction or the formation of an unstable gem-diol intermediate, is also a key area for future investigation researchgate.net. Further molecular modeling and comparative studies of enzymes like HPO and other related hydroxylases are needed to understand the structural determinants influencing catalytic specificity ebi.ac.ukresearchgate.net.

Application of Synthetic Biology for Enhanced Production of this compound and Derivatives

Synthetic biology offers powerful tools to engineer biological systems for the efficient production of valuable natural products like this compound. This involves designing and constructing artificial biosynthetic pathways in suitable host organisms digitellinc.comfrontiersin.org. Efforts are underway to create artificial bacterial strains capable of producing terpenes, including potentially this compound digitellinc.com. This approach can involve enzyme engineering, biosensor-guided directed evolution, and the construction of tailored genetic circuits digitellinc.com. By reconstituting biosynthetic pathways in vitro using purified enzymes or by engineering whole-cell systems, synthetic biology can provide controlled and sustainable routes for this compound production, potentially overcoming limitations of extraction from natural sources researchgate.net.

Metabolic Engineering of Host Organisms for Specialized Metabolite Production

Metabolic engineering focuses on modifying the metabolic pathways of host organisms, primarily microorganisms, to increase the yield and facilitate the production of desired compounds ias.ac.inebsco.comconsensus.app. For this compound, this involves engineering organisms like yeast or bacteria to enhance the flux through the mevalonate (B85504) pathway, which provides the precursor FPP nih.govresearchgate.net. Studies have shown that engineering yeast strains to accumulate high levels of FPP and co-expressing terpene synthase genes, such as HPS, can lead to increased sesquiterpene production ebi.ac.uknih.govresearchgate.net. Overexpression of key enzymes in the pathway, such as hydroxymethylglutaryl-CoA reductase (HMGR), has been shown to increase this compound accumulation in engineered yeast lines ebi.ac.ukresearchgate.net. Future work will continue to optimize these engineered strains by fine-tuning synthetic pathways, addressing metabolic imbalances, and exploring novel host organisms ebsco.comconsensus.appresearchgate.net. The development of robust and efficient microbial cell factories is a key goal in this area consensus.app.

Discovery of Novel Biological Activities and Molecular Targets

While this compound is known as a precursor to antifungal phytoalexins like solavetivone, further research is needed to fully explore its own biological activities and those of its derivatives. Related sesquiterpenes have demonstrated a range of biological activities, including antifungal, antibacterial, and insecticidal properties kspbtjpb.orgbiorxiv.org. Future research will focus on screening this compound and its enzymatic products for novel bioactivities using advanced assay systems biorxiv.org. Identifying the specific molecular targets of these compounds is crucial for understanding their mechanisms of action and developing potential therapeutic or agricultural applications biorxiv.org. This could involve high-throughput screening and target identification techniques.

Advanced Enzymatic Cascades for Chemoenzymatic Synthesis

The complexity of sesquiterpene structures like this compound makes their chemical synthesis challenging. Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a promising avenue for their production and the generation of novel analogs researchgate.netdigitallibrary.co.in. Future research will focus on developing advanced enzymatic cascades utilizing this compound synthase and downstream modifying enzymes (such as hydroxylases and dehydrogenases) in a controlled, in vitro environment researchgate.net. This approach allows for precise control over reaction conditions and product specificity. Engineering enzymes with altered substrate specificity or novel catalytic activities can further expand the range of accessible this compound derivatives with potentially enhanced or new biological properties researchgate.net.

Q & A

Q. How can researchers confirm the structural identity of premnaspirodiene in synthetic samples?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR, -NMR, and 2D NMR (e.g., COSY, HSQC) to verify carbon skeleton and stereochemistry. X-ray crystallography is critical for resolving absolute configuration, particularly for diastereomers like this compound and hinesene .

- Chromatographic Purity : Employ chiral HPLC or GC-MS to ensure enantiomeric purity, as stereochemical errors can lead to misidentification .

Q. What are the foundational synthetic routes to this compound, and what are their limitations?

Methodological Answer:

- Classical Synthesis : Murai et al.’s 12-step route via Diels-Alder and π-cyclization yields racemic this compound but suffers from low efficiency (3% overall yield) .

- Acid-Promoted Rearrangement : Pedro et al. (2004) utilized α-santonin derivatives and acid-mediated epoxide ring-opening to generate this compound, but scalability is limited by carbocation stability .

- Key Limitations : Low yields, stereochemical control challenges, and reliance on hazardous reagents (e.g., SnCl) necessitate optimization .

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

- In Vitro Screening : Prioritize cytotoxicity assays (e.g., MTT) against cancer cell lines or antimicrobial tests (MIC assays) to identify broad activity.

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict protein targets, followed by enzyme inhibition assays (e.g., ELISA) .

Advanced Research Questions

Q. How can stereochemical discrepancies between this compound and its diastereomers be resolved?

Methodological Answer:

- NOE NMR Experiments : Detect spatial proximities of protons to assign relative configurations.

- Chiral Derivatization : Convert this compound into diastereomeric derivatives for separation and analysis via circular dichroism (CD) .

- Contradiction Resolution : Cross-validate with synthetic standards (e.g., hinesene) to avoid misassignment .

Q. What strategies improve the yield and scalability of this compound synthesis?

Methodological Answer:

- Catalytic Optimization : Replace SnCl with Lewis acids like FeCl or organocatalysts to enhance π-cyclization efficiency.

- Convergent Synthesis : Modularize synthesis (e.g., separate terpene and spirocycle units) to reduce step count .

- Flow Chemistry : Explore continuous flow reactors for exothermic steps (e.g., Diels-Alder) to improve control and yield .

Q. How do researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Validation : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors.

- Assay Standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive/negative controls .

- Meta-Analysis : Systematically compare literature data using tools like PRISMA to identify methodological inconsistencies (e.g., solvent effects, cell line variations) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

Methodological Answer:

- Isotopic Labeling : Incorporate -labeled precursors to track metabolic fate in vivo.

- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., fungal cytochrome P450 enzymes) and observe phenotypic changes .

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro